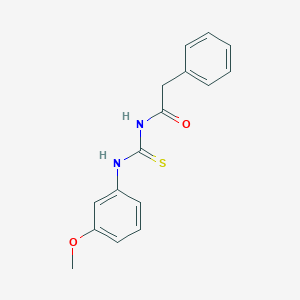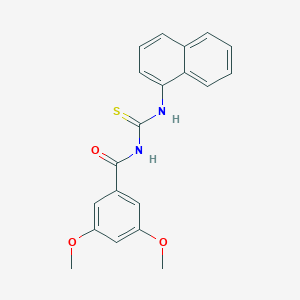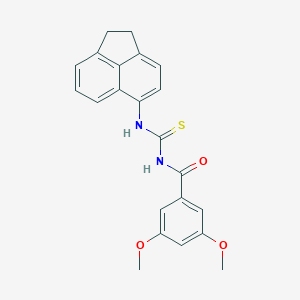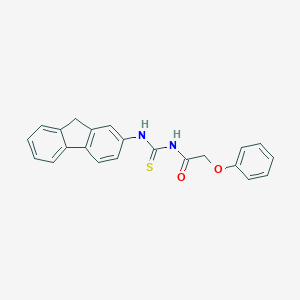![molecular formula C16H15BrClN3O2S B328751 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328751.png)
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA is a synthetic organic compound with the molecular formula C16H15BrClN3O2S and a molecular weight of 428.7 g/mol. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 4-chloro-2-methylphenol: This is achieved through the chlorination of 2-methylphenol.
Formation of 2-(4-chloro-2-methylphenoxy)ethylamine: This involves the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by amination.
Synthesis of the final compound: The intermediate 2-(4-chloro-2-methylphenoxy)ethylamine is then reacted with 5-bromo-2-chloronicotinoyl chloride in the presence of a base to form the final product.
Chemical Reactions Analysis
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar compounds to 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-CHLORO-2-METHYLPHENOXY)ETHYL]THIOUREA include:
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound shares the bromine and chlorine atoms but differs in its overall structure and applications.
Nicotinamide derivatives: Other nicotinamide derivatives may have similar core structures but differ in their substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C16H15BrClN3O2S |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15BrClN3O2S/c1-10-6-13(18)2-3-14(10)23-5-4-20-16(24)21-15(22)11-7-12(17)9-19-8-11/h2-3,6-9H,4-5H2,1H3,(H2,20,21,22,24) |
InChI Key |
NYRDSBCEPAYIIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=S)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B328668.png)
![N-(3-bromophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B328670.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B328678.png)
![5-[(3-Iodobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B328679.png)
![5-[(3-iodobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B328681.png)



![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(3,5-dimethoxybenzoyl)thiourea](/img/structure/B328688.png)
![3,5-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328689.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B328690.png)
![Ethyl 2-{[(phenoxyacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328691.png)


